molecular formula C15H20O3 B1202127 Artabsin CAS No. 24399-20-0

Artabsin

Cat. No. B1202127
CAS RN: 24399-20-0
M. Wt: 248.32 g/mol
InChI Key: BXBCLQRTBGRRDB-MJVIGCOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Artabsin is a tricyclic sesquiterpene lactone found in wormwood.

Scientific Research Applications

Chemical Composition and Derivatives

Artabsin is a sesquiterpene lactone found in various Artemisia species. A study on Artemisia arborescens revealed artabsin alongside other compounds like matricin and artemetin, contributing to the plant's chemical profile (Appendino & Gariboldi, 1982). Another research identified derivatives of artabsin in Achillea millefolium species, showing its diverse structural presence in different plants (Schröder et al., 1994).

Photodynamic and Synthetic Studies

Studies have investigated artabsin's role in photodynamic reactions. Beauhaire and Fourrey (1982) examined the photo-oxygenation of artabsin, leading to the synthesis of artabsinolides, a new class of guaianolides from Artemisia absinthium (Beauhaire & Fourrey, 1982). This research enhances our understanding of the chemical transformations and potential applications of artabsin in synthetic chemistry.

Application in Art and Science Intersection

While not directly related to artabsin, several studies highlight the intersection of art and science, which can be an area of exploration for artabsin's applications. Lahanier (1991) discussed the use of scientific methods in studying art objects, emphasizing non-destructive methods in art conservation and analysis (Lahanier, 1991). Mansour et al. (2020) explored the integration of textile and graphic designs in art education, emphasizing eco-friendly approaches, which could potentially include natural compounds like artabsin (Mansour et al., 2020).

properties

CAS RN

24399-20-0

Product Name

Artabsin

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(3S,3aS,6S,9bS)-6-hydroxy-3,6,9-trimethyl-3,3a,4,5,8,9b-hexahydroazuleno[4,5-b]furan-2-one

InChI

InChI=1S/C15H20O3/c1-8-4-5-11-12(8)13-10(6-7-15(11,3)17)9(2)14(16)18-13/h5,9-10,13,17H,4,6-7H2,1-3H3/t9-,10-,13-,15-/m0/s1

InChI Key

BXBCLQRTBGRRDB-MJVIGCOGSA-N

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@](C3=CCC(=C3[C@H]2OC1=O)C)(C)O

SMILES

CC1C2CCC(C3=CCC(=C3C2OC1=O)C)(C)O

Canonical SMILES

CC1C2CCC(C3=CCC(=C3C2OC1=O)C)(C)O

Other CAS RN

24399-20-0

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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